6,10-dioxa-2-azaspiro[4.5]decane
Description
6,10-Dioxa-2-azaspiro[4.5]decane is a spirocyclic compound featuring a unique bicyclic structure with two oxygen atoms at positions 6 and 10 and a nitrogen atom at position 2. This heteroatom arrangement confers distinct electronic and steric properties, making it valuable in medicinal chemistry. It has been utilized as an intermediate in synthesizing antimicrobial quinoline derivatives, such as (+)-2-benzyl-4-aminomethyl-4,8,8-trimethyl-6,10-dioxa-2-azaspiro[4.5]decane, which demonstrate enhanced antibacterial activity and pharmacokinetic profiles . The compound’s synthesis typically involves alkylation and glycosylation steps, as described in pharmaceutical patent literature .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
6,10-dioxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NO2/c1-4-9-7(10-5-1)2-3-8-6-7/h8H,1-6H2 |
InChI Key |
JKGCAQYNUWOSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6,10-dioxa-2-azaspiro[4.5]decane can be synthesized through several methods. One common synthetic route involves the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic acetal. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesis modules can also streamline the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6,10-dioxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6,10-dioxa-2-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is employed in the development of radioligands for imaging studies, particularly in the context of receptor binding assays.
Mechanism of Action
The mechanism of action of 6,10-dioxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, when used as a radioligand, it binds to sigma-1 receptors with high affinity, allowing for the visualization of receptor distribution in biological tissues. The binding affinity and selectivity of the compound are crucial for its effectiveness in imaging studies .
Comparison with Similar Compounds
6,9-Diazaspiro[4.5]decane Derivatives
1-Thia-4-azaspiro[4.5]decane Derivatives
- Structure : Replaces one oxygen atom with sulfur (1-thia) while retaining a nitrogen atom.
- Example : Derivatives synthesized by Flefel et al. (2017) exhibit anticancer activity against HepG-2, PC-3, and HCT116 cell lines .
- Key Differences : Sulfur’s larger atomic radius and polarizability may improve membrane permeability and alter metabolic stability compared to oxygen-containing analogs.
1,4-Dioxa-Spiro[4.5]decane Scaffolds
- Structure : Contains two oxygen atoms (positions 1 and 4) without nitrogen.
- Example: Ligands targeting serotonin 5HT1A receptors show subnanomolar binding affinities due to hydrogen bonding with residues like W358/Y390 .
- Key Differences : The lack of nitrogen reduces basicity, impacting receptor interaction profiles.
Physicochemical Properties
- Melting Points :
- Lipophilicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
